

Technical Support Center: Formulating Long-Lasting Citronellyl Propionate Insect Repellents

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Compound of Interest

Compound Name: Citronellyl propionate

CAS No.: 94086-40-5

Cat. No.: B7798331

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Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals

Subject: Overcoming volatility limitations and optimizing controlled-release matrices for **Citronellyl propionate**.

Welcome to the Advanced Formulation Support Center. As application scientists, we frequently encounter the inherent limitation of natural monoterpenoids and their esters: rapid volatilization. **Citronellyl propionate**, a versatile ester with a fresh floral aroma, exhibits excellent mosquito repellency^{[1][2]}. However, its high vapor pressure typically restricts its complete protection time (CPT) to less than two hours^{[3][4]}. This guide provides field-proven troubleshooting strategies, validated protocols, and structural modifications to engineer controlled-release matrices that extend the efficacy of your formulations.

Part 1: Diagnostic Troubleshooting & FAQs

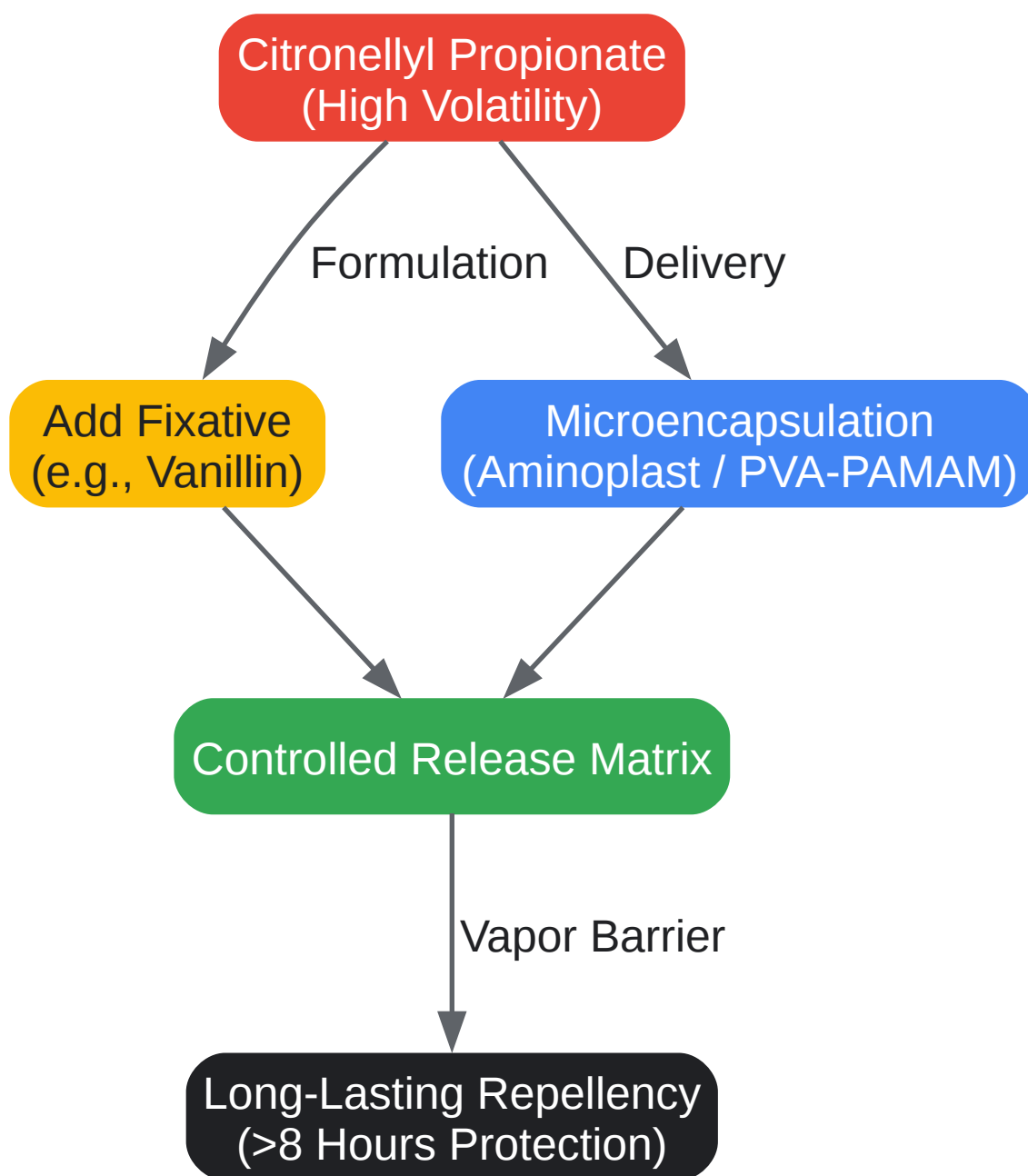
Q1: Our neat **Citronellyl propionate** (CP) ethanolic sprays lose repellent efficacy within 2 hours. What is the mechanistic cause, and how can we extend its half-life without altering the active molecule? Root Cause: The rapid loss of efficacy is driven by the high vapor pressure and rapid evaporation rate of the ester^[4]. Once applied to the skin, body heat accelerates

volatilization, prematurely depleting the spatial vapor barrier required to deter mosquito olfactory receptors. Scientist's Solution: Incorporate a high-molecular-weight fixative, such as vanillin, at a concentration of 1% to 5%^[3]^[5]. Causality: Vanillin contains hydroxyl and aldehyde groups that form transient intermolecular hydrogen bonds with the ester oxygen of **Citronellyl propionate**. This thermodynamic interaction lowers the overall vapor pressure of the mixture, modulating the release kinetics from a "burst" profile to a sustained zero-order release, effectively extending the CPT to over 6 hours^[3].

Q2: We are utilizing aminoplast core-shell microcapsules to encapsulate CP, but we observe premature leakage when formulated into surfactant-rich lotions. How can we reinforce the shell integrity? Root Cause: Aminoplast resins (e.g., melamine-formaldehyde) can develop micro-porosities if the cross-linking density is insufficient during interfacial polymerization. Surfactants in the lotion base lower the interfacial tension, pulling the hydrophobic CP out of the porous shell. Scientist's Solution: Introduce a diamine cross-linker during the polymerization phase and a urea derivative as a post-curing formaldehyde scavenger^[6]. Causality: The diamine acts as a structural bridge, tightening the aminoplast network and drastically reducing shell porosity. The urea derivative not only mops up residual toxic formaldehyde but also caps unreacted sites, creating a highly impermeable, cross-linked barrier that resists surfactant partitioning^[6].

Q3: We are exploring wearable repellents using electrospun nanofibers. How do we prevent CP from volatilizing under the high voltage and solvent exposure during the electrospinning process? Root Cause: The high surface-area-to-volume ratio of electrospun fibers, combined with the volatile solvents used in the dope solution, accelerates the evaporation of CP before the fiber solidifies. Scientist's Solution: Utilize a Polyvinyl alcohol (PVA) matrix combined with polyamidoamine (PAMAM) dendrimers^[7]. Causality: PAMAM dendrimers possess highly branched, three-dimensional architectures with internal hydrophobic cavities. By pre-mixing CP with PAMAM, the ester is physically sequestered within these cavities via host-guest interactions. This shielding protects CP from premature volatilization during the high-voltage spinning process and enables a sustained release profile that can last up to 28 days^[7].

Part 2: Logical Relationships & Workflows



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Fig 1: Strategic pathways for reducing **Citronellyl propionate** volatility and extending repellency.

Part 3: Validated Experimental Protocols

Protocol A: Synthesis of Leak-Proof Aminoplast Microcapsules for CP

This protocol utilizes interfacial polymerization to create a robust core-shell architecture.

- **Aqueous Phase Preparation:** Dissolve 2% (w/v) of an acrylic copolymer stabilizer in deionized water. Adjust the pH to 4.5 using dilute acetic acid.
- **Core Emulsification:** Slowly add 15% (v/v) **Citronellyl propionate** to the aqueous phase. Subject the mixture to high-shear homogenization at 5,000 RPM for 10 minutes to form an oil-in-water (O/W) emulsion with a target droplet size of 10–20 μm .
- **Pre-polymer Addition:** Under continuous mechanical stirring (300 RPM), dropwise add the melamine-formaldehyde pre-polymer.
- **Cross-linking:** Introduce a diamine cross-linker to initiate interfacial polymerization at the oil-water boundary[6]. Gradually heat the reactor to 75°C at a rate of 1°C/min.
- **Curing & Scavenging:** Maintain the temperature at 75°C for 2 hours. Add 1% (w/v) urea to scavenge residual formaldehyde, then cool to room temperature[6].
- **System Validation Check:** Extract a 10 μL aliquot and observe under a light microscope (400x). The presence of distinct, spherical microcapsules with a visible wall and the absence of free-floating oil droplets validates successful encapsulation.



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Fig 2: Step-by-step workflow for aminoplast microencapsulation of **Citronellyl propionate**.

Protocol B: WHO Standard Cage Test for Repellency Kinetics

This protocol ensures reproducible in vivo efficacy data for controlled-release formulations.

- **Subject Preparation:** Human volunteers must wash their forearms with unscented soap and water, drying completely. Apply the CP formulation evenly at a dose of 1 mg/cm² to a defined 100 cm² area on the forearm.

- **Cage Setup:** Introduce 200 non-blood-fed, female *Aedes aegypti* mosquitoes (5–7 days old, starved of sugar for 12 hours) into a standard WHO testing cage (40x40x40 cm).
- **Avidity Validation (System Check):** Before testing the treated arm, the volunteer inserts an untreated (control) arm into the cage. The system is validated only if at least 10 mosquitoes land within 30 seconds.
- **Exposure & Data Collection:** The volunteer inserts the treated arm into the cage for 3 minutes every 30 minutes. Record the number of landings and probing attempts.
- **Endpoint Determination:** The Complete Protection Time (CPT) is officially recorded when the first confirmed bite occurs, provided it is followed by a second bite within the same or the subsequent 3-minute exposure period.

Part 4: Performance Metrics & Quantitative Data

Table 1: Comparative Release Kinetics and Protection Times of **Citronellyl Propionate (CP)** Formulations

Formulation Strategy	Carrier / Additive Matrix	Complete Protection Time (CPT)	Volatility Reduction / Odor Retention	Reference
Neat Application	None (Ethanollic Solution)	< 2 hours	0% (Baseline)	[3][4]
Chemical Fixative	5% Vanillin	6 – 8 hours	~45% reduction in evaporation rate	[3][5]
Lipid Nanocarriers	Cellulose Hydrogel + NLCs	> 12 hours	~70% reduction in permeation/volatility	[8]
Electrospun Fibers	PVA-PAMAM Dendrimers	Up to 28 days	60% longer odor retention	[7]

Part 5: References

- Chem-Impex: **Citronellyl propionate**, sum of esters.[1](#)
- Tebubio: **Citronellyl Propionate** - 50 mg.[2](#)
- Frontiers: Development of a Mosquito Repellent Formulation Based on Nanostructured Lipid Carriers. [8](#)
- Taylor & Francis: Controlled Release of Mosquito-Repellent Essential Oils by Simultaneous Encapsulation into Electrospun Fiber/Dendritic Materials. [7](#)
- PMC: Advances in mosquito repellents: effectiveness of citronellal derivatives in laboratory and field trials. [3](#)
- VINEVIDA: Citronella Essential Oil (Ceylon) | Uses, Benefits & Blends. [5](#)
- Semantic Scholar: Biological & Insecticidal Effect of Citronella Oil: A Short Review. [4](#)
- EPO: MICROCAPSULES - European Patent Office - EP 3316972 B1. [6](#)

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